molecular formula C12H13BrF3NO3 B1380068 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate CAS No. 1425040-12-5

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate

Cat. No.: B1380068
CAS No.: 1425040-12-5
M. Wt: 356.14 g/mol
InChI Key: DNKTTWDNSAUJCD-UHFFFAOYSA-N
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Description

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate (CAS 1425040-12-5) is a high-purity chemical compound with a molecular formula of C12H13BrF3NO3 and a molecular weight of 356.15 g/mol . This molecule features an azetidine ring, a valuable strained four-membered nitrogen heterocycle, protected with a 4-bromobenzyloxy group. The presence of the bromine atom on the benzyl group makes this compound a versatile intermediate for further synthetic transformations, particularly in metal-catalyzed cross-coupling reactions such as Suzuki reactions, which are pivotal in medicinal chemistry for creating biaryl structures . Supplied as the trifluoroacetate salt to enhance stability, this compound is specifically designed for use in laboratory research, analysis, and industrial applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals . Proper handling procedures are required, including the use of personal protective equipment. For short-term storage, it is recommended to keep the product at -4°C for 6-12 weeks, while for long-term preservation over 1-2 years, storage at -20°C is advised .

Properties

IUPAC Name

3-[(4-bromophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKTTWDNSAUJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate typically involves the reaction of 4-bromobenzyl alcohol with azetidine in the presence of a suitable base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Scientific Research Applications

The compound exhibits several applications across different scientific disciplines:

1. Organic Chemistry:

  • Building Block: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
  • Reagent in Reactions: Utilized in various organic reactions, it can undergo oxidation, reduction, and nucleophilic substitution reactions.

2. Biological Research:

  • Enzyme Inhibition Studies: The compound is investigated for its ability to inhibit specific enzymes, which is crucial for understanding metabolic pathways and developing new therapeutic agents.
  • Receptor Interaction: Initial studies suggest it may interact with neurotransmitter transporters, indicating potential applications in treating neuropsychiatric disorders .

3. Medicinal Chemistry:

  • Drug Development: Research into its therapeutic potential includes exploring its efficacy against diseases like tuberculosis by targeting specific biological processes such as polyketide synthase 13 (Pks13), which is essential for mycobacterial survival .
  • Structure-Activity Relationships (SAR): Investigations into how structural variations affect biological activity can lead to the development of more effective drugs .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-[(4-Chlorobenzyl)oxy]azetidineChlorine substituent instead of bromineDifferent pharmacokinetics
3-(Phenyl)azetidineNo halogen substituentsBroader range of biological activity
3-[(4-Fluorobenzyl)oxy]azetidineFluorine substituentDifferent electronic properties
Azetidin-3-yl acetateLacks additional aromatic groupsSimpler structure; less lipophilic

This table highlights how variations in substituents can influence the pharmacological profiles of azetidine derivatives, emphasizing the significance of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate within this class of compounds.

Case Studies and Research Findings

Recent studies have focused on the biological activity of azetidine derivatives, including 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate. For instance:

  • Neurotransmitter Interactions: Research indicates that azetidine derivatives may exhibit affinity for dopamine and serotonin transporters, which could be leveraged for developing treatments for conditions such as depression and anxiety disorders.
  • Antitubercular Activity: Investigations into compounds targeting Pks13 have shown promise in developing new treatments for tuberculosis, highlighting the importance of structural optimization in enhancing efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate, we compare it with 3-(2-Benzyl-4-chlorophenoxy)azetidine trifluoroacetate (CAS: 1219963-91-3), a structurally related compound documented by CymitQuimica . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Property 3-[(4-Bromobenzyl)oxy]azetidine Trifluoroacetate 3-(2-Benzyl-4-chlorophenoxy)azetidine Trifluoroacetate
CAS Number Not publicly available 1219963-91-3
Molecular Weight ~340 g/mol (estimated) ~355 g/mol
Substituents 4-Bromobenzyl ether 2-Benzyl-4-chlorophenoxy
Counterion Trifluoroacetate Trifluoroacetate
Key Structural Features - Para-bromo substitution on benzyl
- Smaller azetidine ring
- Ortho-benzyl and para-chloro substitutions
- Extended aromatic system
Potential Reactivity Higher electrophilicity due to Br Steric hindrance from ortho-benzyl group

Key Differences and Implications

Substituent Effects: The bromine atom in 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate increases molecular weight and polarizability compared to the chlorine atom in its analog.

Synthetic Utility :

  • The trifluoroacetate counterion in both compounds improves solubility in acetonitrile or DMSO, facilitating purification via reverse-phase chromatography. However, the brominated derivative may require milder conditions for deprotection due to the lability of the C-Br bond .

Biological Relevance :

  • Azetidine derivatives are explored as bioisosteres for pyrrolidine or piperidine in drug design. The strained azetidine ring in both compounds could enhance metabolic stability but may also increase synthetic complexity .

Research Findings and Limitations

  • Spectral Data : Neither compound has fully published NMR or MS spectra, though the trifluoroacetate counterion is expected to produce a characteristic $^{19}\text{F}$ NMR signal at ~-75 ppm.
  • Stability : The brominated compound may exhibit greater photostability than its chlorinated analog, as C-Br bonds are less prone to UV-induced cleavage compared to C-Cl bonds.
  • Knowledge Gaps: Direct comparative studies on pharmacokinetics or toxicity are absent. Further research is needed to evaluate their roles as intermediates or bioactive molecules.

Biological Activity

3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate is an azetidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including structure-activity relationships (SAR) and case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H13BrF3NO3 and a molecular weight of 356.14 g/mol. Its unique structure includes a trifluoroacetate group and a bromobenzyl ether, which contribute to its chemical reactivity and biological interactions.

The biological activity of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in therapeutic contexts where enzyme activity modulation is desired.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways. This property is particularly significant in neuropharmacology, where receptor interactions can affect neurotransmitter systems.
  • Transporter Interaction : Preliminary studies indicate that azetidine derivatives have affinity for neurotransmitter transporters, specifically serotonin (SERT) and dopamine transporters (DAT). For instance, related compounds have shown nanomolar affinities for these transporters, suggesting potential applications in treating neuropsychiatric disorders .

Biological Activity Overview

Research indicates that azetidine derivatives exhibit significant biological activity across various domains:

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals how variations in substituents can influence biological activity:

Compound NameStructure FeaturesUnique Aspects
3-(4-Chlorobenzyl)azetidineChlorine substituent instead of brominePotentially different pharmacokinetics
3-(Phenyl)azetidineNo halogen substituentsBroader range of biological activity
3-(4-Fluorobenzyl)azetidineFluorine substituentMay exhibit different electronic properties
Azetidin-3-yl acetateLacks additional aromatic groupsSimpler structure; less lipophilic

This table illustrates how substituent variations impact the pharmacological profiles of azetidine derivatives.

Case Studies

  • Neurotransmitter Binding Studies : Research on related azetidine analogs demonstrated that modifications could yield compounds with high selectivity for SERT over DAT. For example, one study reported a compound with a Ki value of 139 nM for SERT, indicating strong binding affinity .
  • Anticancer Activity Assessment : In vitro studies on azetidine derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms, including targeting specific enzymes involved in cancer progression .

Q & A

Basic Questions

Q. What are the key synthetic routes for 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate?

  • Methodological Answer : The synthesis typically involves coupling the 4-bromobenzyl group to an azetidine scaffold. For example, in analogous compounds like (1S,6R)-6-{2-[(4-Bromobenzyl)oxy]ethyl}cyclohex-3-enecarboxylic acid (compound 31), the 4-bromobenzyl ether moiety is introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions . Yield optimization (e.g., 50% for compound 31) depends on stoichiometric control of reagents like TBDPS-Cl and reaction time.

Q. How is the purity of 3-[(4-Bromobenzyl)oxy]azetidine trifluoroacetate assessed?

  • Methodological Answer : Purity is validated via:

  • GC analysis (>95.0% purity threshold, as used for bromobenzyl derivatives in ) .
  • NMR spectroscopy (e.g., comparing integration ratios of azetidine protons to the trifluoroacetate counterion, as in compound 25 ).
  • HPLC-MS to detect trace impurities.

Q. What physicochemical properties are critical for handling this compound?

  • Methodological Answer : Key properties include:

  • LogP : Predicted ~2.6–3.7 (based on analogous trifluoromethyl/azetidine derivatives in and ), influencing solubility in polar aprotic solvents .
  • Hydrogen-bonding capacity : The trifluoroacetate counterion increases polarity, requiring storage in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can coupling efficiency of the 4-bromobenzyl group to azetidine be optimized?

  • Methodological Answer :

  • Catalyst screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether formation, as demonstrated in triazine derivatives ( ) .
  • Temperature control : Reactions at 60–80°C minimize side products (e.g., elimination observed in compound 29+22 synthesis ).
  • Solvent selection : Anhydrous DMF or THF improves nucleophilicity of the azetidine oxygen.

Q. How are discrepancies in NMR data resolved during structural elucidation?

  • Methodological Answer :

  • 2D NMR techniques (e.g., COSY, HSQC) differentiate overlapping signals, as shown in compound 24 and 25 characterization .
  • XRD validation : For crystalline derivatives, single-crystal XRD (e.g., in ) confirms bond angles and stereochemistry .
  • Counterion effects : Trifluoroacetate’s deshielding effect on adjacent protons requires referencing to analogous compounds (e.g., 3-allylazetidine TFA in ) .

Q. What computational methods predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use DFT-calculated parameters (e.g., XLogP3 = 3.7 from ) to model ligand-receptor binding .
  • MD simulations : Assess stability of the azetidine ring in aqueous environments, leveraging topological polar surface area (9.2 Ų in ) .

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